
1-phenyl-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-phenyl-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide” is a chemical compound with the molecular formula C18H17NO2S2 and a molecular weight of 343.46. It is a thiophene-based analog, which is a class of compounds that have been of interest to scientists due to their potential biological activity .
Scientific Research Applications
Anticancer Activity
1-phenyl-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide has been investigated for its potential as an anticancer agent. In a study, novel thiophene-containing 1,3-diarylpyrazole derivatives were synthesized, and their structures were determined using analytical techniques such as IR, 1H-NMR, and HRMS. These compounds were then tested against several human cancer cell lines, including MCF7, MDA-MB-231, HeLa, Raji, and HL60 cells. Notably, Raji and HL60 cells exhibited increased sensitivity to the synthesized compounds. Compound 4c demonstrated the highest growth inhibitory effect on Raji and HL60 cancer cells, with a GI50 value of 25.2 ± 3.2 and 28.3 ± 1.53 μM, respectively. Additionally, compound 4f , which contains a trifluoromethylphenyl piperazine at the amide part, also showed potent activity against Raji and HL60 cancer cell lines .
Chemotherapy Resistance
Given the challenges posed by chemotherapy resistance in cancer treatment, novel chemical classes like 1-phenyl-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide are crucial targets in contemporary medicinal chemistry. Pyrazoles, including this compound, have shown promise due to their diverse biological activities .
Targeted Therapies
Considering the compound’s unique structure, it may serve as a scaffold for designing targeted therapies. By tailoring its chemical features, scientists can create derivatives with enhanced selectivity for specific molecular targets.
properties
IUPAC Name |
1-phenyl-N-[(2-thiophen-3-ylphenyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c20-23(21,14-15-6-2-1-3-7-15)19-12-16-8-4-5-9-18(16)17-10-11-22-13-17/h1-11,13,19H,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJTWZBZICGDOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

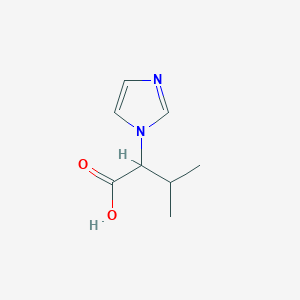
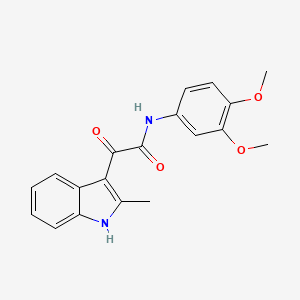
![Tert-butyl 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B2633223.png)
![N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2633224.png)
![(5Z)-5-{3-[(2-chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B2633225.png)
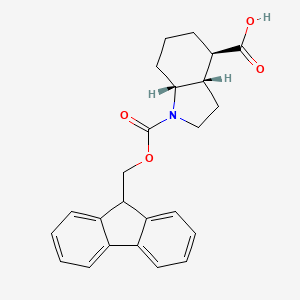

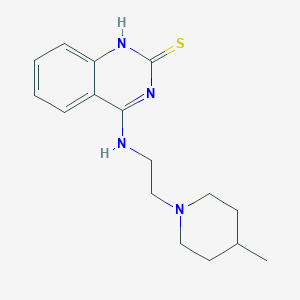
![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenylethanediamide](/img/structure/B2633230.png)

![2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid hydrochloride](/img/structure/B2633237.png)
![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(diethylamino)propyl)oxalamide](/img/structure/B2633238.png)
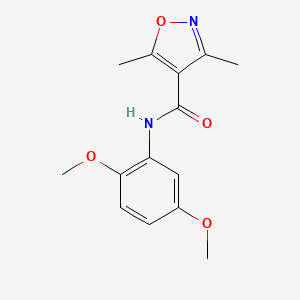
![1-[2-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2633241.png)